molecular formula C8H3F2LiN2O2 B6199054 lithium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate CAS No. 2680528-97-4

lithium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

Cat. No.: B6199054
CAS No.: 2680528-97-4
M. Wt: 204.1
InChI Key:
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Description

Lithium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a chemical compound that features a pyridine ring substituted with a cyano group and a difluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 6-cyanopyridine with difluoroacetic acid in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{6-cyanopyridine} + \text{difluoroacetic acid} + \text{lithium base} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the difluoroacetate moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Lithium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • Lithium 2-(6-chloropyridin-2-yl)-2,2-difluoroacetate
  • Lithium 2-(6-bromopyridin-2-yl)-2,2-difluoroacetate
  • Lithium 2-(6-aminopyridin-2-yl)-2,2-difluoroacetate

Comparison: Lithium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it different from similar compounds with other substituents such as chloro, bromo, or amino groups. The cyano group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate involves the reaction of 2-cyanopyridine with 2,2-difluoroacetic acid in the presence of lithium hydroxide. The reaction results in the formation of the desired product, which can be isolated and purified using standard techniques.", "Starting Materials": [ "2-cyanopyridine", "2,2-difluoroacetic acid", "lithium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-cyanopyridine (1.0 equiv) in dry tetrahydrofuran (THF) and cool the solution to 0°C.", "Step 2: Slowly add 2,2-difluoroacetic acid (1.2 equiv) to the reaction mixture while stirring.", "Step 3: Add lithium hydroxide (1.2 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 6: Purify the product by column chromatography using a suitable solvent system." ] }

CAS No.

2680528-97-4

Molecular Formula

C8H3F2LiN2O2

Molecular Weight

204.1

Purity

95

Origin of Product

United States

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